molecular formula C16H15N7OS B381867 N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide

N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B381867
M. Wt: 353.4g/mol
InChI Key: YNBAORSBZHTUMO-UHFFFAOYSA-N
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Description

N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide typically involves the acylation of hydrazinecarbothioamide with 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the acylation process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted tetrazole derivatives .

Scientific Research Applications

N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in metabolic processes. For instance, its antidiabetic activity may be attributed to its ability to enhance insulin sensitivity and glucose uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a therapeutic agent for metabolic disorders sets it apart from other similar compounds .

Properties

Molecular Formula

C16H15N7OS

Molecular Weight

353.4g/mol

IUPAC Name

1-phenyl-3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]thiourea

InChI

InChI=1S/C16H15N7OS/c24-14(18-20-16(25)17-13-9-5-2-6-10-13)11-23-21-15(19-22-23)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,24)(H2,17,20,25)

InChI Key

YNBAORSBZHTUMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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